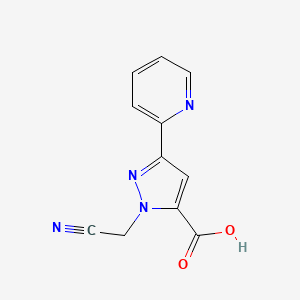

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2098069-85-1

Cat. No.: VC3144649

Molecular Formula: C11H8N4O2

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098069-85-1 |

|---|---|

| Molecular Formula | C11H8N4O2 |

| Molecular Weight | 228.21 g/mol |

| IUPAC Name | 2-(cyanomethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8N4O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6H2,(H,16,17) |

| Standard InChI Key | FIRXCCKPYNDRAD-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CC#N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CC#N |

Introduction

Chemical Identity and Properties

Structural Characteristics

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid consists of a central pyrazole ring with three key substituents: a pyridin-2-yl group at position 3, a carboxylic acid group at position 5, and a cyanomethyl group at the N1 position. This structural arrangement creates a molecule with multiple functional groups that can participate in various interactions with biological targets. The presence of nitrogen atoms in the pyrazole and pyridine rings, along with the carboxylic acid and nitrile functionalities, provides numerous hydrogen bond acceptor and donor sites, potentially enhancing the compound's binding capabilities with biological receptors.

The compound features a pyrazole core, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This structural motif is commonly found in numerous pharmaceutically active compounds and agrochemicals. The pyridin-2-yl substituent adds another nitrogen-containing aromatic ring to the molecule, further enriching its electronic properties and potential for specific molecular interactions .

Synthesis and Preparation

Reaction Conditions and Considerations

The synthesis of complex pyrazole derivatives often requires careful consideration of reaction conditions, including temperature, solvent selection, catalyst type, and reaction time. For instance, in the preparation of related compounds like Ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylate, oxidation reactions using potassium persulfate in acetonitrile with sulfuric acid as a catalyst have been reported .

Biological and Pharmacological Activities

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of pyrazole derivatives have shown that the nature and position of substituents on the pyrazole ring significantly influence biological activity. For instance, in related compounds, the presence of a pyridinyl group at position 3 of the pyrazole ring often contributes to enhanced bioactivity .

The cyanomethyl group at the N1 position could potentially serve as a bioisostere for certain functional groups or act as a pharmacophore in its own right. The nitrile functionality can participate in hydrogen bonding and dipole-dipole interactions with target proteins, potentially enhancing binding affinity and specificity.

The carboxylic acid group at position 5 may contribute to water solubility and could serve as a site for further derivatization, such as amide formation, which is a common strategy in medicinal chemistry for optimizing pharmacokinetic properties and biological activities.

Applications

Pharmaceutical Applications

Given the diverse biological activities often exhibited by pyrazole derivatives, 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid holds potential in pharmaceutical applications. The compound could serve as a lead structure or building block in drug discovery programs targeting various therapeutic areas.

The compound or its derivatives might be investigated for activities such as antimicrobial, anti-inflammatory, or anticancer properties, given the track record of pyrazole compounds in these therapeutic areas. Further biological screening and medicinal chemistry efforts would be necessary to fully elucidate its pharmaceutical potential.

Agrochemical Applications

Pyrazole derivatives have found extensive applications in agrochemicals, particularly as pesticides, fungicides, and plant growth regulators. The structural features of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid suggest potential for agrochemical applications, although specific activities in this area would require dedicated research.

Novel amides containing N-pyridylpyrazole moieties have been synthesized and evaluated for insecticidal activities, as mentioned in one of the search results. This suggests that derivatives of our target compound, particularly those involving modification of the carboxylic acid group to form amides, might exhibit insecticidal properties .

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can be identified from the search results, providing context for understanding its properties and potential applications. One significant analog is 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid (also known as 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid), which shares the pyridinylpyrazole-carboxylic acid core structure but lacks the cyanomethyl group at the N1 position .

Another related compound is Ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylate, which features a similar pyridinylpyrazole-carboxylate scaffold but with different substituents: a bromo group at position 3 of the pyrazole ring, a chlorine atom on the pyridine ring, and an ethyl ester instead of a carboxylic acid .

These structural relationships are summarized in Table 2, highlighting the key differences between the target compound and its analogs.

Table 2: Comparison of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C₁₁H₈N₄O₂ | 228.21 | Reference compound |

| 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid | C₉H₇N₃O₂ | 189.17 | Lacks cyanomethyl group at N1 |

| Ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylate | C₁₁H₉BrClN₃O₂ | Est. ~330 | Contains Br at position 3, Cl on pyridine, ethyl ester instead of carboxylic acid |

Comparative Properties

Comparing the properties of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid with its structural analogs provides insights into the influence of specific substituents on physical, chemical, and potentially biological properties.

The presence of the cyanomethyl group in our target compound likely increases its molecular weight and may affect its lipophilicity compared to 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid. The nitrile functionality also introduces an additional hydrogen bond acceptor site, potentially influencing interactions with biological targets .

While 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid has a computed XLogP3-AA value of 0.7, suggesting moderate lipophilicity, the addition of the cyanomethyl group in our target compound might alter this property. The target compound would likely maintain similar hydrogen bond donor capabilities through its carboxylic acid group and pyrazole NH, but would have additional hydrogen bond acceptor capacity due to the nitrile group .

The substitution pattern around the pyrazole ring significantly influences the electronic distribution and reactivity of these compounds. These electronic effects, together with steric considerations, would impact their interactions with biological targets and their potential applications in various fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume